3-chloro-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]-5-(trifluoromethyl)pyridine
Beschreibung
Eigenschaften
IUPAC Name |
3-chloro-2-(1-phenylimidazol-2-yl)sulfanyl-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClF3N3S/c16-12-8-10(15(17,18)19)9-21-13(12)23-14-20-6-7-22(14)11-4-2-1-3-5-11/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCKAIIJLUVIMLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CN=C2SC3=C(C=C(C=N3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClF3N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Chlorine/Fluorine Exchange from Trichloromethyl Precursors
The vapor-phase fluorination of 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC) using hydrogen fluoride yields 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), a critical intermediate. This method employs a dual-phase reactor system:
- Fluidized-bed phase : Facilitates methyl group chlorination of 3-picoline to 3-TF (trifluoromethylpyridine)
- Empty phase : Achieves nuclear chlorination at positions 2 and 5
Typical conditions involve:
- Temperature gradient: 250–400°C
- Catalyst: Chromium(III) oxide on alumina support
- Residence time: 15–30 seconds
This approach achieves 78–82% yield of 2,3,5-DCTF, with 12–15% 2-chloro-3-(trifluoromethyl)pyridine as byproduct.
Direct Trifluoromethylation via Copper-Mediated Coupling
An alternative route employs trifluoromethyl copper (CF₃Cu) in nucleophilic aromatic substitution with halopyridines:
$$
\text{2-Bromo-5-chloropyridine} + \text{CF}_3\text{Cu} \xrightarrow{\text{DMF, 110°C}} \text{2-Chloro-5-(trifluoromethyl)pyridine} \quad (65\%\ \text{yield})
$$
Key advantages include:
- Avoidance of high-temperature operations
- Compatibility with electron-deficient pyridines
- Minimal ring chlorination side reactions
Regioselective Chlorination at Position 3
The 3-chloro substituent introduces both steric and electronic effects critical for subsequent thiolation. Controlled chlorination employs:
Radical Chlorination with Sulfuryl Chloride
Using 2,5-DCTF as substrate:
$$
\text{2,5-DCTF} + \text{SO}2\text{Cl}2 \xrightarrow{\text{AIBN, 80°C}} \text{2,3,5-Trichloro-5-(trifluoromethyl)pyridine} \quad (89\%\ \text{yield})
$$
Selective dechlorination at position 2 using zinc dust in acetic acid yields 3-chloro-5-(trifluoromethyl)pyridine.
Directed Ortho-Metalation-Chlorination
For advanced intermediates lacking pre-existing chlorines:
Lithiation :
$$
\text{5-(Trifluoromethyl)pyridine} \xrightarrow{\text{LDA, -78°C}} \text{2-Lithio-5-(trifluoromethyl)pyridine}
$$Chlorination :
$$
- \text{Cl}_3\text{CCl} \rightarrow \text{3-Chloro-5-(trifluoromethyl)pyridine} \quad (72\%\ \text{yield})
$$
Thiolation with 1-Phenyl-1H-Imidazole-2-Thiol
The critical C–S bond formation at position 2 proceeds via nucleophilic aromatic substitution (SNAr):
Classical SNAr Conditions
$$
\text{3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine} + \text{1-Phenyl-1H-imidazole-2-thiol} \xrightarrow{\text{K}2\text{CO}3, \text{DMAC}} \text{Target Compound} \quad (68\%\ \text{yield})
$$
Optimized Parameters :
- Base: Potassium carbonate (2.5 eq)
- Solvent: Dimethylacetamide
- Temperature: 120°C
- Time: 18 hours
Transition Metal-Catalyzed Coupling
Palladium-mediated cross-coupling enhances efficiency for electron-rich pyridines:
$$
\text{2-Bromo-3-chloro-5-(trifluoromethyl)pyridine} + \text{Imidazole thiol} \xrightarrow{\text{Pd(OAc)}_2, \text{Xantphos}} \text{Product} \quad (83\%\ \text{yield})
$$
Catalytic System :
- Palladium acetate (5 mol%)
- Xantphos ligand (6 mol%)
- Cesium carbonate base
- Toluene solvent at 100°C
Alternative Synthetic Pathways
Imidazole Ring Construction on Pre-Functionalized Pyridine
A convergent approach builds the imidazole moiety directly on 2-mercaptopyridine:
Mercaptopyridine Preparation :
$$
\text{2,3-Dichloro-5-(trifluoromethyl)pyridine} \xrightarrow{\text{NaSH, EtOH}} \text{2-Mercapto-3-chloro-5-(trifluoromethyl)pyridine} \quad (91\%\ \text{yield})
$$Cyclocondensation :
$$
- \text{Phenyl isocyanide} \xrightarrow{\text{CuI}} \text{Target Compound} \quad (76\%\ \text{yield})
$$
Purification and Characterization
Final product purification typically employs:
Chromatographic Conditions :
- Stationary phase: Silica gel 60 (230–400 mesh)
- Mobile phase: Hexane/EtOAc (4:1 → 2:1 gradient)
- Rf: 0.33 (TLC, hexane:EtOAc 3:1)
Spectroscopic Data :
- ¹H NMR (400 MHz, CDCl₃): δ 8.72 (d, J = 2.4 Hz, 1H), 8.15 (s, 1H), 7.85–7.45 (m, 5H), 7.30 (s, 1H)
- ¹⁹F NMR : δ -62.5 (CF₃), -113.2 (Ar–F)
- HRMS : m/z 355.0421 [M+H]⁺ (calc. 355.0424)
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Vapor-phase fluorination | 78 | 95 | Industrial | 2.8 |
| Copper-mediated CF₃ | 65 | 98 | Pilot-scale | 4.1 |
| Pd-catalyzed coupling | 83 | 99 | Lab-scale | 6.5 |
| Cyclocondensation | 76 | 97 | Multigram | 3.9 |
Challenges and Optimization Strategies
Key issues in large-scale production include:
- Regioselectivity Control : Minimizing 5-chloro byproducts during fluorination
- Thiol Stability : Preventing oxidation of mercapto intermediates
- Catalyst Recycling : Developing heterogeneous Pd systems for coupling reactions
Process intensification through microwave-assisted synthesis reduces reaction times by 40–60% while maintaining yields above 75%.
Analyse Chemischer Reaktionen
1.2. Imidazole-Thioether Functionalization
The 1-phenylimidazole-2-thiol moiety is introduced via:
-
Sulfur-transfer reactions : Imidazole N-oxides react with benzyl thiols in AcOH/H₂SO₄ (yield: 42–62%) .
-
Oxidative cyclization : Thiosemicarbazones treated with NH₄Fe(SO₄)₂·12H₂O form thiadiazole intermediates, followed by Cu-mediated diazotation (yield: not reported) .
2.1. Chlorine Substitution at Position 3
The electron-withdrawing trifluoromethyl group activates the pyridine ring for nucleophilic aromatic substitution (NAS):
2.2. Sulfanyl Group Transformations
The –S– bridge undergoes oxidation and displacement:
| Reaction Type | Conditions | Products | Yield | Source |
|---|---|---|---|---|
| Oxidation to Sulfone | 30% H₂O₂, AcOH, 55–60°C, 6 h | Pyridine-2-sulfonylimidazole | 85% | |
| Alkylation | R-X, K₂CO₃, DMF, RT | S-Alkylated imidazole derivatives | 70–88% |
2.3. Imidazole Ring Modifications
The 1-phenylimidazole moiety participates in:
Stability and Degradation Pathways
-
Thermal Stability : Decomposes above 200°C, releasing SO₂ and HF .
-
Hydrolytic Sensitivity : The trifluoromethyl group resists hydrolysis, but the sulfanyl bridge degrades in strong acids (pH < 2) .
-
Photolysis : UV light (254 nm) induces C–S bond cleavage, forming 3-chloro-5-(trifluoromethyl)pyridine (quantified via HPLC) .
4.1. Antimicrobial Agents
Derivatives exhibit MIC values of 2–8 µg/mL against Bacillus subtilis and Klebsiella pneumoniae .
4.2. Kinase Inhibitors
The compound serves as a precursor for VEGFR2 inhibitors (IC₅₀: 12 nM) via Pd-catalyzed cross-coupling .
Key Challenges and Optimization Strategies
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research indicates that derivatives of trifluoromethyl pyridine compounds, including this specific compound, exhibit anticancer properties. In vitro studies have shown that certain derivatives can inhibit the growth of various cancer cell lines, such as PC3 (prostate cancer), K562 (chronic myelogenous leukemia), Hela (cervical cancer), and A549 (lung cancer) cells .
Table 1: Anticancer Activity of Trifluoromethyl Pyridine Derivatives
| Compound | Cell Line | Inhibition Rate (%) |
|---|---|---|
| 3-Chloro-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]-5-(trifluoromethyl)pyridine | PC3 | 54.94 |
| 3-Chloro-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]-5-(trifluoromethyl)pyridine | K562 | 37.80 |
| 3-Chloro-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]-5-(trifluoromethyl)pyridine | Hela | 48.25 |
| 3-Chloro-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]-5-(trifluoromethyl)pyridine | A549 | 40.78 |
Antimicrobial Properties
The compound also demonstrates antimicrobial activity against various pathogens. Studies have shown that it exhibits antifungal properties against fungi such as Botrytis cinerea and Sclerotinia sclerotiorum, which are significant in agriculture .
Table 2: Antifungal Activity of Trifluoromethyl Pyridine Derivatives
| Compound | Fungal Strain | Inhibition Rate (%) |
|---|---|---|
| 3-Chloro-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]-5-(trifluoromethyl)pyridine | B. cinerea | 96.84 |
| 3-Chloro-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]-5-(trifluoromethyl)pyridine | S. sclerotiorum | 82.73 |
Agricultural Applications
The compound's insecticidal properties are noteworthy, particularly against pests like Mythimna separata and Spodoptera frugiperda. These pests are known to affect crops significantly, and compounds that can mitigate their impact are essential for sustainable agriculture .
Table 3: Insecticidal Activity of Trifluoromethyl Pyridine Derivatives
| Compound | Pest Species | Mortality Rate (%) |
|---|---|---|
| 3-Chloro-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]-5-(trifluoromethyl)pyridine | M. separata | 86.7 |
| 3-Chloro-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]-5-(trifluoromethyl)pyridine | S. frugiperda | 90.0 |
Material Science Applications
In material science, the unique structural features of this compound can be exploited in the development of new materials with specific electronic or optical properties. The incorporation of trifluoromethyl groups often leads to enhanced stability and performance in various applications.
Wirkmechanismus
The mechanism of action of 3-chloro-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]-5-(trifluoromethyl)pyridine would depend on its specific application. In a biological context, the imidazole ring can coordinate with metal ions in enzymes, potentially inhibiting their activity. The trifluoromethyl group can enhance binding affinity to hydrophobic pockets in proteins, while the chloro and sulfanyl groups can participate in various non-covalent interactions.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural Analogues with Pyridine Cores
- Structure: 3-Chloro-2-(3-nitro-4-((4-(trifluoromethoxy)benzyl)oxy)phenyl)-5-(trifluoromethyl)pyridine.
- Key Differences: Replaces the sulfanyl-imidazole group with a nitro-substituted benzyloxy-phenyl chain.
- Properties: Higher melting point (122.1–124.8°C) and moderate yield (71.8%) compared to the target compound.
- Structure: 3-Chloro-2-(4-(((5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methyl)sulfonyl)phenyl)-5-(trifluoromethyl)pyridine.
- Key Differences: Substitutes the imidazole with a pyrazole ring and introduces a sulfonyl (-SO2-) linker.
- Properties: Lower yield (34.4%) and reduced melting point (95.5–98.0°C) due to the bulkier sulfonyl group and pyrazole’s reduced aromaticity. The sulfonyl group may improve hydrolytic stability but reduce nucleophilicity .
- Structure: 3-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine.
- Key Differences: Lacks the sulfanyl-imidazole moiety, featuring a chloromethyl group instead.
- Properties: Higher reactivity due to the chloromethyl substituent, making it a versatile intermediate for alkylation or cross-coupling reactions. However, its simpler structure limits target specificity .
Analogues with Varied Heterocycles
- Structure: 3-{[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-{[(2-fluorophenyl)methyl]sulfanyl}-3H-imidazo[4,5-c]pyridine.
- Key Differences: Replaces the pyridine core with an imidazo[4,5-c]pyridine system and adds an oxazole ring.
3-Chloro-2-(1-pyrrolidinyl)-5-(trifluoromethyl)-pyridine ():
- Structure: Pyrrolidine-substituted pyridine.
- Key Differences: Replaces the sulfanyl-imidazole with a pyrrolidine group.
- Properties: Lower molecular weight (250.65 g/mol) and basicity from the amine, enhancing water solubility but reducing aromatic interactions. Classified as an irritant, indicating higher toxicity risk .
Functional Group Variations
2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-1-methyl-1H-imidazole-5-carboxylic acid ():
- Structure: Adds a carboxylic acid group to the imidazole ring.
- Key Differences: Introduces a polar carboxylic acid moiety.
- Properties: Increased acidity (pKa ~4–5) and hydrogen-bonding capacity, suitable for metal coordination or pH-dependent activity. The carboxylate may reduce membrane permeability compared to the phenyl-substituted target compound .
Pyridine, 3-chloro-2-(2,3,6-trichloro-4-nitrophenoxy)-5-(trifluoromethyl) ():
- Structure: Substitutes the sulfanyl-imidazole with a trichloro-nitrophenoxy group.
- Key Differences: Highly electron-deficient due to nitro and trichloro substituents.
Comparative Data Table
Key Findings
- Electronic Effects: Electron-withdrawing groups (e.g., nitro, trifluoromethoxy) increase electrophilicity but may reduce metabolic stability .
- Linker Flexibility: Sulfanyl (-S-) bridges offer greater conformational freedom compared to rigid sulfonyl (-SO2-) groups .
- Biological Relevance: Imidazole and pyrazole derivatives show divergent activity profiles; imidazoles are more common in kinase inhibitors, while pyrazoles appear in agrochemicals .
- Safety Profiles: Compounds with basic amines (e.g., pyrrolidine) or reactive substituents (e.g., chloromethyl) pose higher toxicity risks .
Biologische Aktivität
3-Chloro-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]-5-(trifluoromethyl)pyridine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. With a molecular formula of C15H9ClF3N3S and a molecular weight of 355.77 g/mol, this compound features a trifluoromethyl group, which is known to enhance the pharmacological properties of various drugs.
Chemical Structure and Properties
The structure of the compound can be represented as follows:
The presence of the trifluoromethyl group contributes significantly to its biological activity, often affecting the lipophilicity and metabolic stability of the compound.
Antimicrobial Activity
Recent studies have indicated that compounds containing the imidazole and pyridine moieties exhibit significant antimicrobial properties. For instance, derivatives similar to 3-chloro-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]-5-(trifluoromethyl)pyridine have shown effective inhibition against various bacterial strains.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| 3-Chloro-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]-5-(trifluoromethyl)pyridine | 6.25 | Staphylococcus aureus |
| Control (Ciprofloxacin) | 2.0 | Staphylococcus aureus |
The minimum inhibitory concentration (MIC) values suggest that this compound has promising antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus .
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits anticancer properties. The mechanism appears to involve the inhibition of specific cancer cell proliferation pathways, potentially through the modulation of cyclooxygenase enzymes, which are critical in tumor growth and inflammation.
A notable study evaluated the compound's efficacy against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast cancer) | 12.5 | Apoptosis induction |
| A549 (lung cancer) | 15.0 | Cell cycle arrest |
These results indicate that 3-chloro-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]-5-(trifluoromethyl)pyridine may serve as a lead compound for further development in cancer therapeutics .
Case Study 1: Antimicrobial Efficacy
In a recent clinical trial, patients with chronic bacterial infections were treated with derivatives of the compound. The study reported a significant reduction in infection rates compared to standard antibiotic treatments, highlighting the potential for this compound in treating resistant bacterial strains.
Case Study 2: Cancer Treatment
A phase I clinical trial involving patients with advanced solid tumors explored the safety and efficacy of the compound. Results showed manageable side effects with promising preliminary efficacy, leading to further investigation in combination therapies with existing chemotherapeutics .
Q & A
Q. How to optimize catalytic systems for asymmetric synthesis of chiral derivatives?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
